molecular formula C4H7N3O3S B12863794 N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide CAS No. 71565-71-4

N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide

Cat. No.: B12863794
CAS No.: 71565-71-4
M. Wt: 177.18 g/mol
InChI Key: RHIWNWGREWHFGB-UHFFFAOYSA-N
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Description

N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide is a heterocyclic compound featuring an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazole derivatives is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . This reaction is known for its high yield and efficiency.

Industrial Production Methods

Industrial production of N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide may involve multi-step procedures, including acylation, cyclodehydration, and sulfochlorination. These steps are often carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, nitric acid, and thionyl chloride. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxazole derivatives with different functional groups, while substitution reactions may result in the formation of various substituted oxazole compounds .

Scientific Research Applications

N-(4-Methyl-1,2-oxazol-5-yl)sulfuric diamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Methyl-1,2-oxazol-5-yl)s

Properties

CAS No.

71565-71-4

Molecular Formula

C4H7N3O3S

Molecular Weight

177.18 g/mol

IUPAC Name

4-methyl-5-(sulfamoylamino)-1,2-oxazole

InChI

InChI=1S/C4H7N3O3S/c1-3-2-6-10-4(3)7-11(5,8)9/h2,7H,1H3,(H2,5,8,9)

InChI Key

RHIWNWGREWHFGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1)NS(=O)(=O)N

Origin of Product

United States

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